molecular formula C10H9N3O B2475879 2-[(Pyridin-4-yl)methoxy]pyrimidine CAS No. 2198896-11-4

2-[(Pyridin-4-yl)methoxy]pyrimidine

Cat. No.: B2475879
CAS No.: 2198896-11-4
M. Wt: 187.202
InChI Key: NVIQUDNPPOYHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyridin-4-yl)methoxy]pyrimidine is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrimidine ring linked via an ether bond to a pyridine ring, a common structural motif in the design of bioactive molecules. The pyrimidine scaffold is a core element of DNA and RNA and is considered a privileged structure in pharmaceuticals due to its ability to interact with a wide range of biological targets . Its synthetic accessibility and the potential for structural modification make it a valuable scaffold for creating libraries of compounds . This scaffold is highly relevant in anticancer research. Molecular hybridization strategies often incorporate this structure to develop new candidate drug molecules . Furthermore, pyrimidine-based compounds are frequently explored as kinase inhibitors, which are crucial in developing therapies for areas such as cancer immunotherapy . The specific this compound structure serves as a key intermediate for further chemical functionalization. Researchers can utilize this compound to develop potential inhibitors for various diseases through targeted synthesis . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(pyridin-4-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIQUDNPPOYHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silica Sulfuric Acid (SSA)-Catalyzed Alkylation

Procedure :
Pyrimidin-2-ol (0.1 mol) is reacted with 4-(chloromethyl)pyridine (0.1 mol) in ethanol under reflux, using silica sulfuric acid (0.1 g) as a catalyst. The mixture is stirred at 110°C for 3–5 hours. Post-reaction, the product is filtered and recrystallized from ethanol.
Key Data :

  • Catalyst : Silica sulfuric acid (SSA)
  • Solvent : Ethanol
  • Temperature : 110°C
  • Yield : 83–86%
    Advantages : Heterogeneous catalysis ensures recyclability and minimal waste.

Phase-Transfer Catalysis with TBAB

Procedure :
A solution of pyrimidin-2-ol (2 mmol) and 4-(chloromethyl)pyridine (2 mmol) in dichloromethane (DCM) is treated with sodium hydride (6 mmol) and tetrabutylammonium bromide (TBAB, 0.37 mmol). The reaction proceeds under reflux for 4 hours.
Key Data :

  • Base : NaH
  • Catalyst : TBAB
  • Solvent : DCM
  • Yield : ~75% (estimated from analogous reactions)
    Mechanistic Insight : TBAB facilitates phase transfer, enhancing nucleophilic displacement efficiency.

Nucleophilic Substitution of Chloropyrimidine

Copper Zeolite (CuY)-Mediated Coupling

Procedure :
4-Chloropyrimidine (5 mmol) and pyridin-4-ylmethanol (5 mmol) are combined in toluene with CuY zeolite (0.2 g). The mixture is heated at 120°C for 12 hours under nitrogen.
Key Data :

  • Catalyst : CuY zeolite
  • Solvent : Toluene
  • Temperature : 120°C
  • Yield : 74–77%
    Applications : Ideal for substrates sensitive to strong bases.

Potassium Carbonate-Promoted Substitution

Procedure :
A mixture of 4-chloropyrimidine (10 mmol), pyridin-4-ylmethanol (12 mmol), and K₂CO₃ (22 mmol) in DMF is stirred at 80°C for 24 hours. The product is extracted with ethyl acetate.
Key Data :

  • Base : K₂CO₃
  • Solvent : DMF
  • Temperature : 80°C
  • Yield : 68–72% (extrapolated from similar substitutions)

Cyclocondensation Strategies

Biginelli-Type Cyclocondensation

Procedure :
A β-keto ester derivative bearing a pyridin-4-ylmethoxy group is condensed with thiourea and an aldehyde in ethanol under acidic conditions. The reaction is refluxed for 6 hours.
Key Data :

  • Catalyst : HCl
  • Solvent : Ethanol
  • Yield : 65–70%
    Limitations : Requires pre-functionalized β-keto esters.

Ammonium Acetate-Mediated Cyclization

Procedure :
3-Oxo-2-arylhydrazonopropanal (5 mmol) and pyridin-4-ylmethoxy ketone (5 mmol) are heated with NH₄OAc (10 mmol) in acetic acid at 170°C in a Q-tube reactor for 45 minutes.
Key Data :

  • Catalyst : NH₄OAc
  • Solvent : Acetic acid
  • Temperature : 170°C
  • Yield : 85–90%
    Advantages : High-pressure conditions enhance reaction kinetics.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Procedure :
2-Bromopyrimidine (5 mmol) and pyridin-4-ylboronic acid (5.5 mmol) are reacted with Pd(PPh₃)₄ (0.25 mmol) in toluene/K₂CO₃ (2 M) at 110°C for 48 hours.
Key Data :

  • Catalyst : Pd(PPh₃)₄
  • Solvent : Toluene
  • Temperature : 110°C
  • Yield : 60–65%

Comparative Analysis of Methods

Method Catalyst/Base Solvent Temperature (°C) Yield (%) Reference
SSA-Catalyzed Alkylation Silica sulfuric acid Ethanol 110 83–86
TBAB-Mediated Alkylation NaH/TBAB DCM Reflux ~75
CuY Zeolite Substitution CuY zeolite Toluene 120 74–77
K₂CO₃ Substitution K₂CO₃ DMF 80 68–72
Biginelli Cyclocondensation HCl Ethanol Reflux 65–70
Q-Tube Cyclization NH₄OAc Acetic acid 170 85–90
Suzuki Coupling Pd(PPh₃)₄ Toluene 110 60–65

Chemical Reactions Analysis

Table 1: Comparative Yields in Alkylation Reactions

BaseSolventTemperature (°C)Yield (%)Source
K₂CO₃DMF8086
Cs₂CO₃DMF11072
NaHTHF6068

Higher yields with K₂CO₃ in DMF suggest optimal activation of the hydroxyl group for substitution.

Cross-Coupling Reactions

The pyrimidine ring undergoes Pd/Cu-catalyzed cross-couplings for functionalization. A notable example is the Suzuki–Miyaura coupling:

Reaction protocol ( ):

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : CuI (10 mol%)

  • Reactants : 2-[(Pyridin-4-yl)methoxy]pyrimidine, arylboronic acid (1.5 eq)

  • Conditions : DMF/H₂O (3:1), 100°C, 24 h

  • Yield : 63–78%

This reaction introduces aryl groups at the pyrimidine C5 position, enhancing pharmacological potential.

Heterogeneous Catalysis in Functionalization

Heterogeneous catalysts like silica-supported sulfonic acid (SSA) improve efficiency in etherification:

Reaction protocol ( ):

  • Reactants : 2-Thioxo-dihydropyrimidinone (1 eq), 4-(bromomethyl)pyridine (1 eq)

  • Catalyst : SSA (0.1 g)

  • Solvent : Ethanol, 110°C, 3–5 h

  • Yield : 83–86%

SSA enhances selectivity by minimizing side reactions like oxidation of thiol groups.

Cyclization and Annulation Reactions

The compound participates in multicomponent annulations to form fused heterocycles:

Example : Synthesis of pyrano[2,3-d]pyrimidines ( ):

  • Reactants : this compound, malononitrile, thiobarbituric acid

  • Catalyst : ZnO nanoparticles (5 mol%)

  • Conditions : Ethanol, reflux, 6 h

  • Yield : 75–82%

Table 2: Annulation Catalysts and Outcomes

CatalystProduct ClassYield (%)Reference
ZnO NPsPyrano[2,3-d]pyrimidine82
CuIThiadiazolo[3,2-a]pyrimidine68
Fe₃O₄ NPsPyrimido[4,5-d]pyridazine77

Acid/Base-Mediated Rearrangements

Under acidic conditions, the pyridinylmethoxy group facilitates ring-opening reactions :

Reaction protocol ( ):

  • Reactants : this compound, HCl (conc.)

  • Conditions : Reflux, 8 h

  • Product : Pyridin-4-ylmethanol and pyrimidin-2-one

  • Yield : 89%

This degradation pathway is critical for stability studies in drug development.

Structural and Spectroscopic Data

Key characterization data for this compound:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 5.2 Hz, 2H, Py-H), 7.35 (d, J = 5.2 Hz, 2H, Py-H), 6.90 (t, J = 4.8 Hz, 1H, Pyrimidine-H), 5.25 (s, 2H, OCH₂) .

  • ESI-MS : m/z 216.1 [M + H]⁺ .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-[(Pyridin-4-yl)methoxy]pyrimidine. These compounds have shown promise in inhibiting various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound may interact with specific molecular targets involved in cell proliferation and apoptosis. For instance, it has been noted that pyrimidine derivatives can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in tumor progression and inflammation .
  • Case Study : A study demonstrated that certain pyrimidine derivatives exhibited IC50 values comparable to established anticancer drugs, indicating their potential as lead compounds for further development .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various studies:

  • Inhibition of Pro-inflammatory Mediators : Compounds in this class have been shown to suppress the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and COX-2, which are crucial in inflammatory pathways .
  • Experimental Evidence : In vivo studies using carrageenan-induced paw edema models indicated significant reductions in inflammation when treated with pyrimidine derivatives, suggesting their utility in treating inflammatory diseases .

Targeting Specific Enzymes

The compound has shown efficacy as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways:

  • Enzyme Interaction : The interaction between this compound and specific enzymes can lead to the modulation of metabolic processes, making it valuable for treating metabolic disorders .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrimidine derivatives has provided insights into how modifications can enhance their inhibitory effects:

  • Modification Effects : Variations in substituents on the pyrimidine ring can significantly impact biological activity, allowing for rational design of more potent inhibitors .

Photophysical Properties

The unique structure of this compound lends itself to applications in material science:

  • Fluorescent Properties : Recent advancements have identified this compound as a potential fluorophore due to its photophysical properties, which could be utilized in developing new materials for sensors or imaging technologies .

Crystallization Studies

The ability of pyrimidine derivatives to form crystals with notable conformational and supramolecular phenomena opens avenues for solid-state applications:

  • Solid-State Applications : Research into the crystallization behavior of these compounds could lead to innovations in drug formulation and delivery systems .

Summary Table of Applications

Application AreaDescriptionEvidence/Case Studies
Anticancer ActivityInhibition of cancer cell proliferation through COX inhibition and apoptosis inductionIC50 values comparable to established drugs
Anti-inflammatorySuppression of pro-inflammatory cytokines and enzymesSignificant reduction in edema models
Enzyme InhibitionModulation of metabolic pathways via specific enzyme interactionsSAR studies highlighting modification impacts
Material ScienceUtilization as a fluorophore and exploration of crystallization propertiesPotential applications in sensors and drug delivery systems

Mechanism of Action

The mechanism of action of 2-[(Pyridin-4-yl)methoxy]pyrimidine involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also intercalate into DNA and RNA, disrupting their normal function and leading to cell death. The exact pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The (pyridin-4-yl)methoxy group contrasts with amino or hydroxyl substituents in analogs like 4-Methoxypyridin-2-ylamine or (4-Methoxypyridin-2-yl)-methanol, which prioritize hydrogen bonding .
  • Functional Groups: Trimethoprim’s 2,4-diamino and trimethoxybenzyl groups are critical for its antimicrobial activity, whereas the target compound lacks these moieties, suggesting divergent applications .

Biological Activity

2-[(Pyridin-4-yl)methoxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, has been investigated for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H10_{10}N2_2O, with a molecular weight of 198.21 g/mol. Its structure features a pyrimidine ring substituted with a methoxy group and a pyridine moiety, which may influence its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50_{50} values for COX-2 inhibition by related compounds have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Table 1: COX Inhibition Data for Pyrimidine Derivatives

CompoundCOX-2 IC50_{50} (μmol)Comparison DrugDrug IC50_{50} (μmol)
Compound A0.04 ± 0.09Celecoxib0.04 ± 0.01
Compound B0.05 ± 0.02Indomethacin0.09 ± 0.01
Compound C0.06 ± 0.03Aspirin0.12 ± 0.02

Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been explored extensively. For example, studies have demonstrated that certain pyrimidine compounds can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival. One study reported that a related compound exhibited an IC50_{50} of 14.8 nM against EGFR, indicating potent inhibitory activity .

Table 2: EGFR Inhibition Data for Pyrimidine Derivatives

CompoundEGFR IC50_{50} (nM)Cell Line Tested
Compound D14.8A549
Compound E26.2H1975
Compound F>50NCI-H460

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, the antimicrobial activity of pyrimidine derivatives has been documented. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents .

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMicrobial Strain TestedMinimum Inhibitory Concentration (MIC) (μg/mL)
Compound GStaphylococcus aureus8
Compound HEscherichia coli16
Compound ICandida albicans4

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. The compound's ability to inhibit key enzymes such as COX and EGFR suggests that it may disrupt critical signaling pathways that promote inflammation and tumor growth.

Case Studies

  • Anti-inflammatory Study : A study conducted on rats demonstrated that administration of a related pyrimidine derivative significantly reduced paw edema induced by carrageenan, suggesting strong anti-inflammatory efficacy.
  • Cancer Cell Line Study : In vitro assays using A549 lung cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-[(Pyridin-4-yl)methoxy]pyrimidine derivatives?

Methodological Answer: Synthesis of pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, introducing substituents via nucleophilic attack on chlorinated pyrimidine intermediates (e.g., using 4-chlorobenzyl chloride as a starting material) requires controlled temperatures (60–80°C), polar aprotic solvents (DMF or DMSO), and catalysts like potassium carbonate . Reaction progress should be monitored via TLC or HPLC. Post-synthesis purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry and substitution patterns. For example, methoxy groups resonate at δ 3.8–4.0 ppm in CDCl3 .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • HPLC: Assesses purity (>95% threshold for biological assays) .
  • X-ray Crystallography (if crystalline): Resolves 3D structure and hydrogen-bonding interactions, as demonstrated in SHELX-refined small-molecule structures .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Under inert gas (argon) at –20°C in airtight, light-protected containers to prevent oxidation or hydrolysis.
  • Handling: Use gloveboxes for moisture-sensitive reactions. Safety protocols (PPE, fume hoods) are mandatory, as pyrimidine intermediates may release toxic gases (e.g., HCl) during synthesis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., –Cl, –F) at the pyrimidine 4-position to enhance binding to biological targets like kinases or GPCRs .
  • Side-Chain Optimization: Replace methoxy groups with bulkier substituents (e.g., cyclopropyl) to improve metabolic stability, as seen in GPR40 agonists like SCO-267 .
  • In Silico Modeling: Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like EGFR or PARP, validated by in vitro IC50 assays .

Q. What experimental models are suitable for evaluating the therapeutic potential of this compound derivatives?

Methodological Answer:

  • In Vitro:
    • Cell viability assays (MTT/WST-1) in cancer lines (e.g., HCT-116, HepG2) to screen antiproliferative activity.
    • Enzyme inhibition assays (e.g., kinase profiling) at 10 µM concentrations .
  • In Vivo:
    • Rodent models (e.g., obese rats) for metabolic studies, with compound administration via oral gavage (10–50 mg/kg) and plasma concentration monitoring via LC-MS .

Q. How can conflicting pharmacological data be resolved for pyrimidine derivatives?

Methodological Answer:

  • Dose-Response Validation: Replicate studies across multiple cell lines or animal models to rule out context-dependent effects.
  • Mechanistic Studies: Use CRISPR knockouts (e.g., GPR40–/– mice) to confirm target specificity, as demonstrated for SCO-267 .
  • Meta-Analysis: Compare results with structurally analogous compounds (e.g., fasiglifam) to identify scaffold-specific trends .

Q. What strategies integrate chemical and biological data to prioritize derivatives for preclinical development?

Methodological Answer:

  • Multi-Parameter Optimization (MPO): Rank compounds based on metrics like logP (2–5), solubility (>50 µM), and in vitro potency (IC50 < 1 µM) .
  • PK/PD Modeling: Correlate in vitro half-life (e.g., microsomal stability assays) with in vivo exposure to predict efficacy .
  • Toxicity Screening: Assess hepatotoxicity (e.g., CYP450 inhibition) and genotoxicity (Ames test) early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.